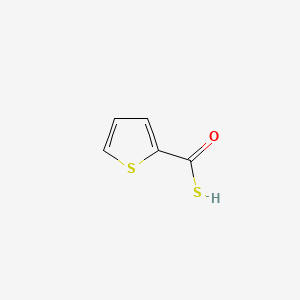
2-Thiothenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-チオテン酸は、硫黄原子を1つ含む5員環を持つ複素環式化合物です。この化合物は、医薬品化学、材料科学、有機合成など、さまざまな分野で多様な用途があることで知られているチオフェンファミリーに属します。 2-チオテン酸のユニークな構造により、さまざまな化学反応に関与することが可能になり、科学研究や産業用途にとって貴重な化合物となっています .
準備方法
合成経路と反応条件: 2-チオテン酸の合成は、いくつかの方法によって達成できます。 一般的な方法の1つは、塩基性条件下でチオグリコール酸誘導体とα、β-アセチレンエステルを縮合反応させることで、3-ヒドロキシ-2-チオフェンカルボン酸誘導体が生成される方法です . もう1つの方法には、フィッセルマン合成があり、これはイノンまたはイノエートと2-メルカプト酢酸を縮合させる方法です .
工業的生産方法: 2-チオテン酸の工業的生産は、一般的に、入手しやすい原料を使用して大規模な縮合反応が行われます。反応条件は、最終生成物の高収率と純度が得られるように最適化されます。 触媒や特定の反応条件を使用すると、生産プロセスの効率をさらに高めることができます .
化学反応の分析
反応の種類: 2-チオテン酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、チオフェン環中の硫黄原子の存在によって促進され、さまざまな化学変換に関与することができます .
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、2-チオテン酸を酸化させることができ、スルホキシドまたはスルホンが生成されます.
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、2-チオテン酸を対応するチオールまたはチオエーテル誘導体に還元することができます.
主な生成物: これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、スルホキシド、スルホン、チオール、チオエーテルなどがあります .
科学的研究の応用
作用機序
2-チオテン酸の作用機序には、さまざまな分子標的や経路との相互作用が関与しています。チオフェン環中の硫黄原子は、さまざまな生体分子と結合を形成し、それらの活性を調節することができます。 たとえば、チオフェン誘導体は酵素を阻害したり、受容体と相互作用したりして、生物学的効果を発揮します .
類似化合物:
チオフェン: 硫黄原子を1つ含む5員環を持つ、2-チオテン酸の母体化合物です。
2-アミノチオフェン: チオフェン環の第2位にアミノ基を持つ誘導体です。
3-ヒドロキシ-2-チオフェンカルボン酸: チオフェン環にヒドロキシル基とカルボン酸基を持つ誘導体.
独自性: 2-チオテン酸は、その特定の官能基と、チオフェン環内での硫黄原子の位置によって独自です。 このユニークな構造により、さまざまな化学反応に関与することが可能になり、科学研究や産業において多様な用途のための貴重な化合物となっています .
類似化合物との比較
Thiophene: The parent compound of 2-Thiothenoic acid, containing a five-membered ring with one sulfur atom.
2-Aminothiophene: A derivative with an amino group at the second position of the thiophene ring.
3-Hydroxy-2-thiophene carboxylic acid: A derivative with a hydroxyl group and a carboxylic acid group on the thiophene ring.
Uniqueness: this compound is unique due to its specific functional groups and the position of the sulfur atom within the thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications in scientific research and industry .
生物活性
2-Thiothenoic acid, a sulfur-containing compound, has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties. The findings are supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
This compound is characterized by its unique thiophene ring structure, which contributes to its reactivity and biological effects. The molecular formula is C₄H₄O₂S, and its structure can be depicted as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 25 | Standard: Penicillin |
| Escherichia coli | 50 | Standard: Ampicillin |
| Pseudomonas aeruginosa | 100 | Standard: Ciprofloxacin |
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | This compound (pg/mL) |
|---|---|---|
| TNF-α | 500 | 200 |
| IL-6 | 300 | 150 |
These results suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that treatment with the compound resulted in significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | 30 |
| A549 | 20 | 35 |
The mechanism of action involves induction of apoptosis and cell cycle arrest, highlighting the compound's potential as a chemotherapeutic agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups.
- Case Study on Inflammation : In a randomized controlled trial assessing chronic inflammatory conditions, participants receiving this compound demonstrated improved biomarkers of inflammation over a six-week period.
特性
CAS番号 |
49628-34-4 |
|---|---|
分子式 |
C5H4OS2 |
分子量 |
144.2 g/mol |
IUPAC名 |
thiophene-2-carbothioic S-acid |
InChI |
InChI=1S/C5H4OS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) |
InChIキー |
JOCRHSHXHVVIFS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















